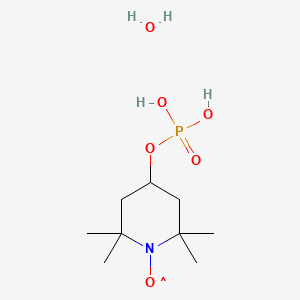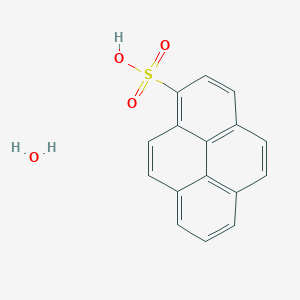
Acide 1-pyrènesulfonique hydraté
Vue d'ensemble
Description
1-Pyrenesulfonic acid hydrate (PSA) is a pyrene derivative . It has an empirical formula of C16H10O3S · xH2O and a molecular weight of 282.31 (anhydrous basis) .
Synthesis Analysis
The synthesis of 1-pyrenesulfonic acid has been reported . It can be used as a reactant to functionalize the surface of the graphene oxide along with tetrakis- (4-hydroxylphenyl)porphyrin (THPP) .Molecular Structure Analysis
The molecular formula of 1-Pyrenesulfonic acid hydrate is C16H10O3S · xH2O . The SMILES string representation is [H]O [H].OS (=O) (=O)c1ccc2ccc3cccc4ccc1c2c34 .Chemical Reactions Analysis
1-Pyrenesulfonic acid hydrate can react with organotin precursors to form pyrene-containing organostannoxanes . It can also be used to functionalize the surface of the graphene oxide along with tetrakis- (4-hydroxylphenyl)porphyrin (THPP), resulting in a graphene oxide nanohybrid (GO/THPP/PSA) material .Physical And Chemical Properties Analysis
The melting point of 1-Pyrenesulfonic acid hydrate is 125-129 °C (lit.) . It is soluble in DMSO at 250 mg/10 mL, appearing clear to slightly hazy, yellow to brown .Applications De Recherche Scientifique
Photocatalyse
Acide 1-pyrènesulfonique hydraté (PSA): a été utilisé pour améliorer l'activité photocatalytique des nanohybrides d'oxyde de graphène. Lorsqu'il est combiné à la tétrakis-(4-hydroxylphényl)porphyrine (THPP), l'oxyde de graphène fonctionnalisé par le PSA présente une activité photocatalytique significative, en particulier dans la production d'hydrogène . Cette application est cruciale pour le développement de solutions d'énergie propre et de procédés de remédiation environnementale.
Électronique
Dans le domaine de l'électronique, le PSA sert de réactif pour modifier la surface de l'oxyde de graphène, un matériau qui suscite un grand intérêt en raison de ses propriétés électriques exceptionnelles . La fonctionnalisation avec le PSA peut conduire à des matériaux plus adaptés aux applications électroniques, notamment les capteurs et les transistors.
Stockage d'énergie
Le rôle du PSA dans le stockage d'énergie est lié à sa capacité à fonctionnaliser les surfaces d'oxyde de graphène. Les nanohybrides résultants présentent un potentiel pour améliorer les performances des dispositifs de stockage d'énergie . Cela pourrait être particulièrement bénéfique pour améliorer l'efficacité et la capacité des batteries et des supercondensateurs.
Sciences de l'environnement
Les propriétés photocatalytiques des matériaux fonctionnalisés par le PSA sont également précieuses en sciences de l'environnement. Ils peuvent être utilisés pour les processus de purification et de traitement de l'eau en décomposant les polluants sous irradiation lumineuse . Cette application est essentielle pour relever le défi mondial de la pollution de l'eau.
Biotechnologie
En biotechnologie, le PSA peut être impliqué dans la fonctionnalisation de l'oxyde de graphène pour des applications biomédicales. Les nanofeuillets de graphène chargés positivement produits peuvent présenter de meilleures interactions avec les environnements biologiques, ce qui est avantageux pour les systèmes de délivrance de médicaments et les biosenseurs .
Science des matériaux
Le PSA est utilisé pour préparer des organostannoxanes contenant du pyrène en réagissant avec des précurseurs organostanniques . Ces matériaux ont des applications potentielles dans le développement de nouveaux matériaux polymères aux propriétés améliorées pour les industries de la construction, de l'automobile et de l'aérospatiale.
Photovoltaïque
Les dérivés du PSA comme le sel de sodium de l'acide 1-pyrènesulfonique (PyS) ont été utilisés comme couches interfaciales de cathode dans les cellules solaires polymères. Le PyS a montré qu'il améliorait la capacité de transport de charge et la conductivité, ce qui conduisait à des efficacités de conversion de puissance plus élevées dans les applications de cellules solaires .
Mécanisme D'action
Target of Action
1-Pyrenesulfonic acid hydrate (PSA) primarily targets the surface of graphene oxide . Graphene oxide is a unique material that has been used in various fields due to its excellent physical and chemical properties.
Mode of Action
PSA interacts with its target, graphene oxide, through a process known as functionalization . In this process, PSA is used as a reactant along with tetrakis-(4-hydroxylphenyl)porphyrin (THPP) to modify the surface of the graphene oxide .
Biochemical Pathways
The functionalization of graphene oxide with PSA and THPP leads to the formation of a graphene oxide nanohybrid (GO/THPP/PSA) . This nanohybrid material is involved in the photocatalytic production of hydrogen , a clean and renewable energy source .
Pharmacokinetics
It’s known that psa is soluble in dmso, which could potentially influence its bioavailability .
Result of Action
The result of PSA’s action is the creation of a graphene oxide nanohybrid that exhibits excellent photocatalytic activity . This means it can efficiently convert light energy into chemical energy, specifically for the production of hydrogen .
Action Environment
The action of PSA is influenced by various environmental factors. For instance, the solubility of PSA in different solvents can affect its interaction with graphene oxide and thus its efficacy
Safety and Hazards
Orientations Futures
1-Pyrenesulfonic acid hydrate has been used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution . The resulting inks possessed acceptable stability after being stored for 30 days . This suggests that the fluorescent PTSA material is a promising candidate for anti-counterfeiting applications .
Analyse Biochimique
Biochemical Properties
1-Pyrenesulfonic acid hydrate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is used as a reactant to functionalize the surface of graphene oxide along with tetrakis-(4-hydroxylphenyl)porphyrin. The resulting graphene oxide nanohybrid exhibits excellent photocatalytic activity for hydrogen production . Additionally, 1-Pyrenesulfonic acid hydrate can react with organotin precursors to form pyrene-containing organostannoxanes . These interactions highlight the compound’s versatility in biochemical applications.
Molecular Mechanism
At the molecular level, 1-Pyrenesulfonic acid hydrate exerts its effects through binding interactions with biomolecules. For instance, its role in the functionalization of graphene oxide involves binding to the surface of the graphene oxide, enhancing its photocatalytic properties
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyrenesulfonic acid hydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the synthesized graphene oxide nanohybrid material exhibits excellent photocatalytic activity for hydrogen production , suggesting that the compound remains stable and effective over time.
Propriétés
IUPAC Name |
pyrene-1-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S.H2O/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYFCSDPUHYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583649 | |
| Record name | Pyrene-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
654055-00-2 | |
| Record name | Pyrene-1-sulfonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenesulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



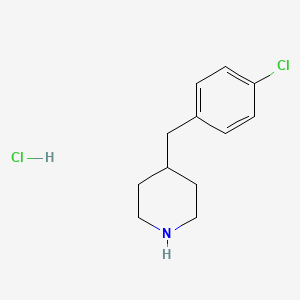
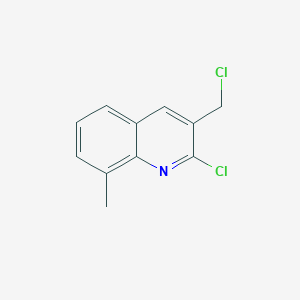
![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate](/img/structure/B1602585.png)
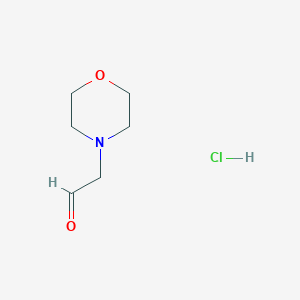
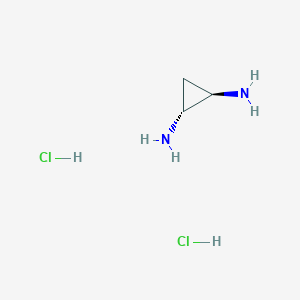

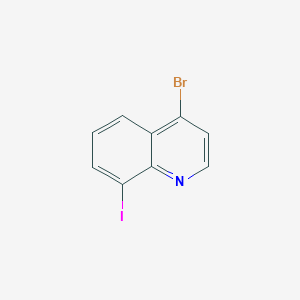
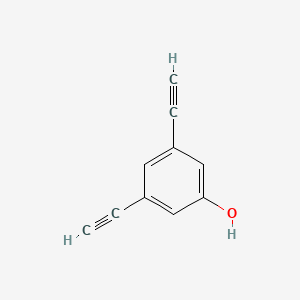

![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)
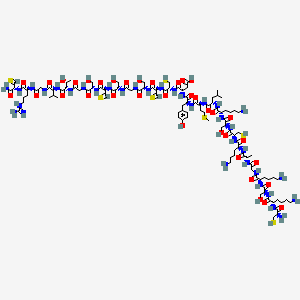
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)
